molecular formula C16H19NO2S2 B2549274 4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 2097863-13-1

4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2549274
CAS No.: 2097863-13-1
M. Wt: 321.45
InChI Key: RJUQCQDBDBZXLY-UHFFFAOYSA-N
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Description

4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene carboxamide core, a scaffold recognized for its significant potential in medicinal and agricultural chemistry research . Thiophene-2-carboxamide derivatives are investigated as key structural motifs in the development of novel therapeutic and protective agents due to their diverse biological activities and ability to interact with critical enzymatic targets . Primary Research Applications & Value: - Antimicrobial Agent Discovery: Thiophene carboxamides have demonstrated promising efficacy against resistant bacterial strains. Related compounds have shown potent activity against extended-spectrum β-lactamase (ESBL)-producing E. coli and other pathogens, making them valuable leads in addressing the global antimicrobial resistance crisis . Molecular docking studies suggest such compounds can effectively bind to the active sites of bacterial enzymes like β-lactamase . - Antifungal Agent Development: Structural analogs, specifically N-(thiophen-2-yl)nicotinamide derivatives, have exhibited excellent fungicidal activity against plant pathogens such as cucumber downy mildew, outperforming some commercial fungicides in field trials . This highlights the potential of the thiophene carboxamide class in developing new crop protection agents. - Oncology Research: Substituted thiophene derivatives have been explored as anti-cancer agents, with patents disclosing their use for inhibiting specific kinases involved in cell proliferation . - Chemical Biology & Mechanistic Studies: The distinct electronic properties and molecular framework of these compounds make them useful as chemical probes for investigating disease mechanisms and structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-11-9-14(21-10-11)16(18)17-15(13-3-2-8-20-13)12-4-6-19-7-5-12/h2-3,8-10,12,15H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQCQDBDBZXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs multicomponent reactions and ring-forming strategies to achieve high yields and purity. These methods are optimized for large-scale production and involve the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives, including 4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the cytotoxicity of similar thiophene derivatives against human glioblastoma U251 cells, revealing IC50 values between 10 to 30 µM, indicating potent anticancer properties.
  • Case Study 2 : Another investigation demonstrated that compounds with methoxy substitutions on the phenyl ring exhibited enhanced cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Antimicrobial Properties

Thiophene derivatives have also shown promising antimicrobial activity. The compound has been tested against various pathogens, demonstrating inhibitory effects that suggest potential as an antimicrobial agent.

Material Science Applications

Thiophene-based compounds are being explored for their utility in material science, particularly in organic electronics and solar cells. Their unique electronic properties make them suitable candidates for use in organic photovoltaic devices and as conductive polymers.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialEffective against multiple pathogenic bacteria
AntioxidantPotential to scavenge free radicals

Mechanism of Action

The mechanism of action of 4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Thiophene carboxamides exhibit diverse bioactivities depending on substituents. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Bioactivity/Application Reference
4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide Oxan-4-yl, thiophen-2-yl, methyl C₁₇H₁₉NO₂S₂ Not explicitly reported; structural analogs suggest antitumor/antibacterial potential
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro, trifluoromethyl-methoxyphenyl-thiazole C₁₆H₁₀F₃N₃O₄S₂ Narrow-spectrum antibacterial (42% purity, LCMS confirmed)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro, difluorophenyl-thiazole C₁₄H₇F₂N₃O₃S₂ High antibacterial potency (99.05% purity)
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues Pyridin-2-yl, aryl groups Variable Antibacterial efficacy against Gram-positive pathogens (e.g., S. aureus)
N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides Chloroacetamido, cyano, substituted phenyl Variable Cytotoxic against HepG2 and MCF-7 cancer cells (IC₅₀ reduction from 3.9 to 0.5 µM with sorafenib)

Key Observations :

  • Nitro groups (e.g., in ) enhance antibacterial activity but may reduce purity during synthesis.
  • Bulkier substituents (e.g., trifluoromethyl-methoxyphenyl in ) correlate with narrower antibacterial spectra, while smaller groups (e.g., difluorophenyl) improve potency and purity.
  • Pyridinyl and oxan-4-yl groups (as in ) improve solubility and target binding via hydrogen bonding or hydrophobic interactions.
  • Chloroacetamido/cyano groups () enhance cytotoxicity, likely by facilitating DNA intercalation or enzyme inhibition.

Challenges :

  • Oxan-4-yl and thiophen-2-yl groups may require stereoselective synthesis to avoid racemization.
  • Nitrothiophenes face stability issues during purification (e.g., 42% purity in ).
Structural and Computational Insights
  • Crystallography : SHELX software () is widely used for resolving thiophene carboxamide structures, ensuring accurate bond-length/angle measurements critical for SAR studies.
  • Molecular Dynamics : Analogous compounds (e.g., rivaroxaban in ) are studied for target binding kinetics, suggesting that oxan-4-yl groups in the query compound may enhance affinity for hydrophobic enzyme pockets.

Biological Activity

4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide, with the CAS number 2097863-13-1, is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that combines thiophene and oxan rings, which are known for their pharmacological properties.

The molecular formula of this compound is C16H19NO2S2C_{16}H_{19}NO_{2}S_{2} with a molecular weight of 321.5 g/mol. Its structural characteristics contribute to its interaction with biological targets.

PropertyValue
CAS Number2097863-13-1
Molecular FormulaC16H19NO2S2
Molecular Weight321.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including compounds similar to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly Hep3B, a human liver cancer cell line.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule dynamics, akin to the well-known anticancer drug Combretastatin A-4 (CA-4). The binding interactions within the tubulin-colchicine-binding pocket are crucial for its efficacy. For instance, compounds similar to this compound have shown IC50 values in the range of 5.46 µM to 12.58 µM against Hep3B cells, indicating potent anticancer properties .
  • Case Study : In a comparative study, derivatives were synthesized and tested for their cytotoxicity. The results demonstrated that certain modifications in the chemical structure led to enhanced activity against cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. The unique structural features of this compound may facilitate interactions with microbial enzymes or receptors, leading to inhibition of microbial growth.

  • Research Findings : Various studies have explored the antimicrobial efficacy of thiophene-based compounds. Although specific data on this compound's antimicrobial activity is limited, similar compounds have shown promising results against a range of bacterial and fungal pathogens .

Structure Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with their structural characteristics:

  • Aromaticity and Hydrophobicity : The presence of aromatic rings enhances membrane permeability and interaction with biological targets.
  • Substituent Effects : Variations in substituents on the thiophene ring can significantly alter the pharmacological profile, impacting both potency and selectivity against cancerous versus normal cells .

Q & A

Q. What strategies validate its biological activity without FDA-approved assays?

  • Methods :
  • In vitro : Test anti-inflammatory activity via COX-2 inhibition (ELISA) or NF-κB luciferase reporter assays.
  • In silico : Use DeepChem or AlphaFold to model protein-ligand interactions (e.g., with TNF-α) .

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